molecular formula C15H10ClNO2 B14296506 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride CAS No. 114341-15-0

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride

Cat. No.: B14296506
CAS No.: 114341-15-0
M. Wt: 271.70 g/mol
InChI Key: FCEFHJTYGHLWFZ-UHFFFAOYSA-N
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Description

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride is a chemical compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by the presence of a benzoyl chloride group attached to the isoindoline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline structure. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride involves its reactivity towards nucleophiles due to the presence of the benzoyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid
  • 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
  • 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Uniqueness

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride is unique due to its specific structure that combines the isoindoline ring with a benzoyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

114341-15-0

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)benzoyl chloride

InChI

InChI=1S/C15H10ClNO2/c16-14(18)10-5-3-6-12(8-10)17-9-11-4-1-2-7-13(11)15(17)19/h1-8H,9H2

InChI Key

FCEFHJTYGHLWFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(=O)Cl

Origin of Product

United States

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